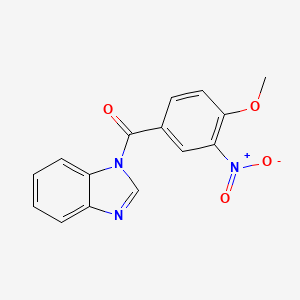
Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone typically involves the reaction of ortho-phenylenediamine with 4-methoxy-3-nitrobenzaldehyde in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Formation of benzimidazol-1-yl-(4-methoxy-3-aminophenyl)methanone.
Substitution: Formation of benzimidazol-1-yl-(4-substituted-3-nitrophenyl)methanone.
Scientific Research Applications
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes and proteins, inhibiting their activity.
Pathways Involved: The inhibition of topoisomerase leads to the disruption of DNA replication and cell division, resulting in the death of cancer cells.
Comparison with Similar Compounds
Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone is unique compared to other similar compounds due to its specific structural features and biological activities:
Similar Compounds:
Uniqueness:
Properties
CAS No. |
330215-96-8 |
|---|---|
Molecular Formula |
C15H11N3O4 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone |
InChI |
InChI=1S/C15H11N3O4/c1-22-14-7-6-10(8-13(14)18(20)21)15(19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3 |
InChI Key |
QEEMTTXTVFTCDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-] |
solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11021898.png)
![N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021906.png)
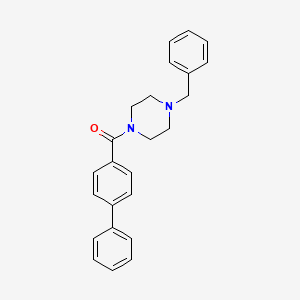
![(4-ethyl-2-methyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11021910.png)
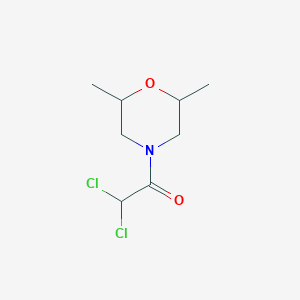
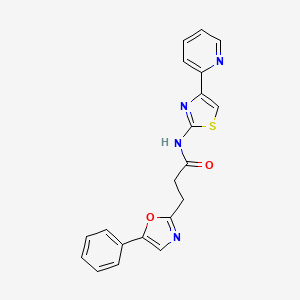
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021932.png)
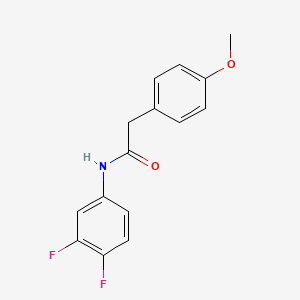
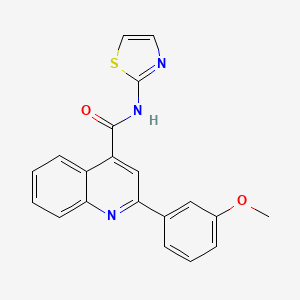
![N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021957.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide](/img/structure/B11021969.png)
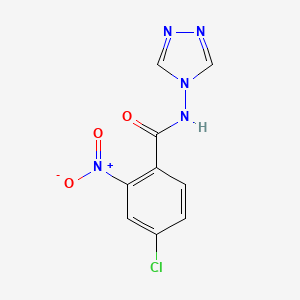
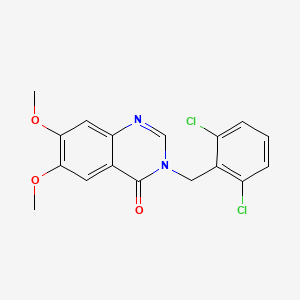
![3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11021984.png)
